molecular formula C16H8Cl3FN2O2 B3042456 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618382-96-0

3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3042456
CAS RN: 618382-96-0
M. Wt: 385.6 g/mol
InChI Key: SZTDBSCPKLUDRT-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid, also known as DFP-10825, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole carboxylic acids and has been found to exhibit promising biological properties that make it a suitable candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves the inhibition of COX-2 and 5-LOX enzymes. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. 5-LOX, on the other hand, is involved in the production of leukotrienes, which are also involved in the inflammatory response. By inhibiting these enzymes, 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid can reduce inflammation and provide relief from pain.
Biochemical and Physiological Effects
3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inhibit platelet aggregation. Additionally, 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several advantages when used in lab experiments. It exhibits potent inhibitory activity against COX-2 and 5-LOX enzymes, which makes it a suitable candidate for the development of anti-inflammatory drugs. However, one of the limitations of using 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several potential future directions for research. One potential direction is the development of 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another potential direction is the investigation of the antioxidant properties of 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid and its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research can be conducted to improve the solubility of 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid in water, which can help improve its in vivo efficacy.
In conclusion, 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a promising compound that exhibits potent anti-inflammatory and analgesic effects. Its potential applications in the field of medicine make it a suitable candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential future applications of this compound.

Scientific Research Applications

3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This makes it a potential candidate for the development of anti-inflammatory drugs.

properties

IUPAC Name

2-(3-chlorophenyl)-5-(2,4-dichloro-5-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3FN2O2/c17-8-2-1-3-9(4-8)22-15(16(23)24)7-14(21-22)10-5-13(20)12(19)6-11(10)18/h1-7H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTDBSCPKLUDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC(=C(C=C3Cl)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

618382-96-0
Record name 1-(3-CHLOROPHENYL)-3-(2,4-DICHLORO-5-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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